molecular formula C9H14N4O B13639506 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide

2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide

Cat. No.: B13639506
M. Wt: 194.23 g/mol
InChI Key: RPRUGAJEAGRROE-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide is a compound that features a cyclopropyl group, an imidazole ring, and an amide functional group. The presence of the imidazole ring is particularly significant due to its wide range of biological activities and its role in various biochemical processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1h-imidazol-1-yl)propanamide: Lacks the cyclopropyl group but shares the imidazole and amide functionalities.

    2-Amino-2-cyclopropyl-3-(1h-imidazol-4-yl)propanamide: Similar structure but with a different position of the imidazole ring.

    2-Amino-2-cyclopropyl-3-(1h-imidazol-5-yl)propanamide: Another positional isomer of the imidazole ring.

Uniqueness

The uniqueness of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanamide lies in the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity, potentially enhancing the compound’s stability and specificity in biological interactions .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-2-cyclopropyl-3-imidazol-1-ylpropanamide

InChI

InChI=1S/C9H14N4O/c10-8(14)9(11,7-1-2-7)5-13-4-3-12-6-13/h3-4,6-7H,1-2,5,11H2,(H2,10,14)

InChI Key

RPRUGAJEAGRROE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=CN=C2)(C(=O)N)N

Origin of Product

United States

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